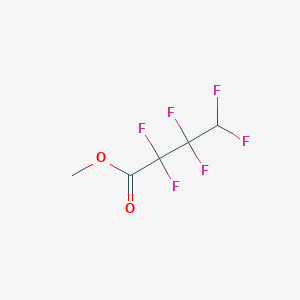

Methyl 2,2,3,3,4,4-hexafluorobutanoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2,2,3,3,4,4-hexafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O2/c1-13-3(12)5(10,11)4(8,9)2(6)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDSBACGSFZSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379546 | |

| Record name | Methyl 4H-perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-32-1 | |

| Record name | Methyl 4H-perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Mechanistic Evaluation of Methyl 2,2,3,3,4,4-Hexafluorobutanoate: A Technical Guide

Executive Summary

Methyl 2,2,3,3,4,4-hexafluorobutanoate (CAS 356-32-1), frequently referred to as methyl 4H-hexafluorobutanoate, is a highly fluorinated ester utilized as a critical building block in organofluorine chemistry, pharmaceutical development, and advanced materials[1][2]. With a molecular formula of C5H4F6O2 and a molecular weight of 210.075 g/mol , its synthesis primarily relies on the Fischer esterification of 2,2,3,3,4,4-hexafluorobutanoic acid (CAS 679-12-9) with methanol[1][3].

This whitepaper provides an in-depth, self-validating methodological framework for synthesizing this compound. By analyzing the unique electronic effects of the polyfluoroalkyl chain, we establish a protocol that ensures high yield, rigorous quality control, and procedural safety.

Mechanistic Causality: The Fluorine Effect on Esterification

The esterification of fluorinated carboxylic acids deviates significantly from standard aliphatic esterifications due to the profound electronic influence of the fluorine atoms.

The polyfluoroalkyl group ( −CF2CF2CF2H ) exerts a massive inductive electron-withdrawing effect (-I effect). This severely depletes the electron density at the carbonyl carbon, rendering it exceptionally electrophilic. Consequently, the carbonyl carbon is highly susceptible to nucleophilic attack by the oxygen atom of methanol. The reactivity is so pronounced that fluorinated carboxylic acids are known to spontaneously undergo auto-esterification in methanolic solutions over time—a phenomenon explicitly documented in EPA environmental testing methodologies, which mandate the addition of a strong base to methanolic stock standards to prevent spontaneous ester formation[4].

While auto-esterification occurs, a catalytic amount of concentrated sulfuric acid ( H2SO4 ) is introduced to drive the reaction to quantitative completion rapidly. The acid serves a dual purpose: it protonates the carbonyl oxygen (further increasing electrophilicity) and acts as a dehydrating agent to sequester the water byproduct, thereby shifting the equilibrium toward the ester product according to Le Chatelier’s principle.

Figure 1: Mechanistic pathway of the acid-catalyzed Fischer esterification of fluorinated acids.

Physicochemical Properties & Quantitative Data

Understanding the physical properties of the reactant and product is critical for designing the workup and purification phases. Notably, the product ester has a boiling point of 99.8 °C at 760 mmHg, allowing for straightforward isolation via fractional distillation[5]. Furthermore, the high density of fluorinated organics dictates that the product will form the bottom layer during aqueous extraction.

| Property | 2,2,3,3,4,4-Hexafluorobutanoic Acid | Methyl 2,2,3,3,4,4-Hexafluorobutanoate |

| CAS Number | 679-12-9[3] | 356-32-1[1] |

| Molecular Formula | C4H2F6O2 | C5H4F6O2[1] |

| Molecular Weight | 196.05 g/mol | 210.075 g/mol [1] |

| Boiling Point | ~130–140 °C | 99.8 °C (at 760 mmHg)[5] |

| Density | ~1.65 g/cm³ | ~1.45 g/cm³ |

| Appearance | Colorless liquid | Colorless liquid |

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step contains an observable physical or chemical change that confirms the success of the preceding action.

Reagents Required

-

2,2,3,3,4,4-Hexafluorobutanoic acid: 1.0 equivalent (Limiting reagent)

-

Anhydrous Methanol: 10.0 equivalents (Reactant and solvent)

-

Concentrated Sulfuric Acid ( H2SO4 ): 0.05 equivalents (Catalyst)

-

Saturated Sodium Bicarbonate ( NaHCO3 ) Solution: For quenching

-

Anhydrous Sodium Sulfate ( Na2SO4 ): Desiccant

Step-by-Step Methodology

-

Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1.0 eq of 2,2,3,3,4,4-hexafluorobutanoic acid and 10.0 eq of anhydrous methanol. Expertise Note: The vast excess of methanol is required to push the equilibrium forward and prevent the reverse hydrolysis reaction.

-

Catalyst Addition: Submerge the reaction flask in an ice bath (0 °C). Slowly add 0.05 eq of concentrated H2SO4 dropwise. Causality: The protonation of the highly acidic fluorinated medium is exothermic; cooling prevents the premature volatilization of methanol and controls the initial auto-catalytic surge.

-

Reflux & In-Process Control (IPC): Heat the mixture to 65 °C (reflux) for 4 to 6 hours. Validation: Extract a micro-aliquot and monitor via 19F NMR. The shift in the resonance of the −CF2− group adjacent to the carbonyl confirms the conversion from acid to ester.

-

Quenching & Neutralization: Cool the reaction mixture to room temperature, then carefully pour it into a beaker containing ice-cold saturated NaHCO3 solution. Validation: Vigorous effervescence ( CO2 gas) will occur. The complete cessation of bubbling is a self-validating indicator that all H2SO4 and unreacted starting acid have been successfully neutralized.

-

Phase Separation: Transfer the quenched mixture to a separatory funnel and allow the phases to separate. Expertise Note: Unlike typical aliphatic esters which float on water, highly fluorinated esters are significantly denser than water ( ρ≈1.45 g/cm³). You must collect the bottom organic layer.

-

Drying & Distillation: Dry the collected organic layer over anhydrous Na2SO4 . Filter the drying agent and subject the crude liquid to fractional distillation. Validation: Collect the fraction that distills sharply at 99–100 °C. A stable, sharp boiling point at 99.8 °C[5] confirms the high purity of the synthesized methyl 2,2,3,3,4,4-hexafluorobutanoate.

Figure 2: Self-validating experimental workflow for synthesizing the fluorinated methyl ester.

References

-

Matrix Fine Chemicals. "METHYL 2,2,3,3,4,4-HEXAFLUOROBUTANOATE (CAS 356-32-1)." Matrix Fine Chemicals Database. URL:[Link]

-

Daken Chemical. "Butanoic acid, 2,2,3,3,4,4-hexafluoro- (CAS 679-12-9)." Dakenam Products. URL:[Link]

-

United States Environmental Protection Agency (EPA). "Method 8327: Per- and Polyfluoroalkyl Substances (PFAS) by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)." EPA.gov. URL:[Link]

-

LookChem. "METHYL 2,2,3,3,4,4-HEXAFLUOROBUTANOATE Properties." LookChem Chemical Database. URL:[Link]

Sources

The Definitive Guide to Methyl 2,2,3,3,4,4-Hexafluorobutanoate in Advanced Drug Development and Radiochemistry

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

As pharmaceutical pipelines increasingly rely on fluorinated motifs to optimize pharmacokinetic profiles, the demand for versatile, highly reactive building blocks has surged. Methyl 2,2,3,3,4,4-hexafluorobutanoate (CAS: 356-32-1) stands out as a premier polyfunctional fluorinated ester. Unlike non-fluorinated aliphatic esters, the intense electron-withdrawing nature of its hexafluorobutyl chain fundamentally alters its reactivity.

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, its role as an activated intermediate in catalyst-free amidation, and its critical application in the synthesis of 18 F-radiolabeled PET tracers.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of Methyl 2,2,3,3,4,4-hexafluorobutanoate is essential for predicting its behavior in synthetic workflows. The presence of six fluorine atoms significantly lowers the molecule's polarizability and surface energy, resulting in high volatility and unique solubility profiles.

| Property | Value | Causality / Synthetic Significance |

| CAS Number | 356-32-1 | 1[1]. |

| IUPAC Name | Methyl 2,2,3,3,4,4-hexafluorobutanoate | Indicates the 4H -terminal proton, which provides a site for specific downstream functionalizations. |

| Molecular Formula | C 5 H 4 F 6 O 2 | The high F:C ratio drives a strong inductive ( −I ) effect across the carbon backbone. |

| Molecular Weight | 210.075 g/mol | Low molecular weight combined with fluorination ensures the unreacted ester is highly volatile and easily removed in vacuo. |

| SMILES | COC(=O)C(F)(F)C(F)(F)C(F)F | Defines the linear perfluoroalkyl chain directly adjacent to the ester carbonyl, maximizing electrophilic activation. |

Mechanistic Utility: Why Fluorinated Esters?

In modern drug design, fluorinated moieties are strategically introduced to enhance lipophilicity, improve membrane permeability, and block metabolic degradation sites (e.g., preventing cytochrome P450 oxidation)[2]. However, introducing these groups often requires harsh conditions.

Methyl 2,2,3,3,4,4-hexafluorobutanoate bypasses these synthetic bottlenecks by acting as an activated intermediate . The strong inductive electron withdrawal ( −I effect) from the −CF2CF2CF2H chain severely depletes electron density at the carbonyl carbon. This polarization significantly increases the leaving group ability of the methoxy group,3 (e.g., EDC, HATU)[3].

Mechanistic logic of ester activation driven by the polyfluorinated chain's inductive effect.

Advanced Application: 18 F-PET Radiotracer Synthesis

Positron Emission Tomography (PET) is an indispensable tool in clinical drug development for evaluating in vivo pharmacokinetics. Developing 18 F-labeled radiotracers containing −CF3 or −CHF2 groups is notoriously challenging due to low radiochemical yields and poor molar activity.

Methyl 2,2,3,3,4,4-hexafluorobutanoate is utilized as a foundational precursor to synthesize perfluorovinyl ethers . These highly specialized intermediates provide an activated site for 4[4]. This breakthrough methodology enables the late-stage radiofluorination of complex active pharmaceutical ingredients (APIs).

Workflow for synthesizing 18F-PET radiotracers using a hexafluorobutanoate precursor.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol details the catalyst-free amidation of Methyl 2,2,3,3,4,4-hexafluorobutanoate. This methodology is designed as a self-validating system : the inherent volatility of the reagents and byproducts eliminates the need for complex chromatographic purification, directly validating the success of the reaction through mass recovery.

Protocol: Direct Aminolysis to Form Hexafluorobutanamides

Objective: Synthesize a metabolically stable fluorinated amide from a primary amine without the use of coupling reagents.

-

System Preparation: Flame-dry a 50 mL Schlenk flask under an argon atmosphere.

-

Causality: The highly electrophilic carbonyl carbon of the fluorinated ester is susceptible to competitive hydrolysis by atmospheric moisture. Anhydrous conditions are mandatory.

-

-

Reagent Dissolution: Dissolve the primary amine substrate (1.0 eq, 5.0 mmol) in 15 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

-

Causality: DCM provides excellent solubility without acting as a competing nucleophile. The 0 °C environment controls the initial exothermic burst of the nucleophilic attack.

-

-

Ester Addition: Add Methyl 2,2,3,3,4,4-hexafluorobutanoate (1.1 eq, 5.5 mmol) dropwise over 5 minutes.

-

Causality: The strong electron-withdrawing effect of the −CF2CF2CF2H chain makes the ester hyper-reactive. Dropwise addition prevents localized heating and suppresses potential polyalkylation side-reactions.

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor completion via TLC or LC-MS.

-

Causality: Unlike non-fluorinated esters which require extended heating or stoichiometric coupling agents, this fluorinated ester undergoes rapid, catalyst-free transamidation driven entirely by its polarized ground state.

-

-

Workup & Purification: Evaporate the DCM solvent, the methanol byproduct, and the slight excess of unreacted ester under reduced pressure (rotary evaporation followed by high vacuum).

-

Causality: The low molecular weight and high volatility of both the methanol byproduct and the unreacted fluorinated ester allow for a self-purifying system. The resulting fluorinated amide typically crystallizes cleanly, yielding analytically pure material (>95%) without the need for silica gel chromatography.

-

References

- Apollo Scientific.CAS: 356-32-1 | Methyl 4H-hexafluorobutanoate Product Specifications.

- Alfa Chemistry.A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials.

- Chemical Communications (via ResearchGate).Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.

- ResearchGate.Silver-mediated 18F-labeling of Aryl-CF3 and Aryl-CHF2 with 18F-fluoride.

Sources

Comprehensive ¹⁹F NMR Analysis of Methyl 2,2,3,3,4,4-hexafluorobutanoate: A Technical Guide

Executive Summary

Methyl 2,2,3,3,4,4-hexafluorobutanoate (CAS: 356-32-1), frequently referred to as methyl 4H-hexafluorobutanoate, is a highly versatile fluorinated building block utilized extensively in pharmaceutical design, agrochemicals, and advanced materials . The strategic incorporation of the terminal difluoromethyl (-CHF₂) and adjacent perfluorinated (-CF₂-CF₂-) motifs dramatically alters a molecule's lipophilicity, metabolic stability, and binding affinity.

For researchers and drug development professionals, the precise structural characterization of this moiety via ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control and analytical step. This whitepaper provides an in-depth technical guide to the ¹⁹F NMR spectral signatures, spin-spin coupling mechanisms, and the optimized experimental workflows required to achieve high-resolution, artifact-free data for this specific compound.

Molecular Architecture & Spectral Signatures

The molecular structure of methyl 2,2,3,3,4,4-hexafluorobutanoate consists of an ester carbonyl (C1) attached to a three-carbon fluorinated chain (C2-C3-C4). The presence of the terminal proton at the C4 position breaks the symmetry of a fully perfluorinated chain, introducing complex heteronuclear ( 2JHF ) and homonuclear ( 3JFF ) spin-spin coupling networks .

Chemical Shift Rationale

The ¹⁹F chemical shifts are highly sensitive to their local electronic environment:

-

C2 (α-CF₂): Deshielded by the strongly electron-withdrawing ester carbonyl group, this fluorine pair resonates furthest downfield relative to the rest of the chain, typically around -118 to -120 ppm.

-

C3 (β-CF₂): Situated in the middle of the fluorinated chain, this group experiences standard shielding from adjacent perfluorinated carbons, resonating near -130 ppm .

-

C4 (Terminal -CHF₂): The substitution of a highly electronegative fluorine atom with a proton shields these fluorines, pushing their resonance upfield to approximately -137 ppm.

Quantitative Data Presentation

The following table summarizes the diagnostic ¹⁹F NMR parameters for methyl 2,2,3,3,4,4-hexafluorobutanoate in a standard deuterated solvent (e.g., CDCl₃).

| Position | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| C2 | -CF₂- (α to C=O) | -118.0 to -120.0 | Multiplet (m) | 3JFF≈10–15 | 2F |

| C3 | -CF₂- (β to C=O) | -128.0 to -131.0 | Multiplet (m) | 3JFF≈10–15 | 2F |

| C4 | -CHF₂ (terminal) | -136.0 to -138.0 | Doublet of multiplets (dm) | 2JHF≈52 , 3JFF≈12 | 2F |

Mechanistic Spin-Spin Coupling Pathways

Understanding the causality behind the observed multiplets is essential for spectral interpretation. The defining hallmark of this molecule is the massive geminal heteronuclear coupling ( 2JHF ) between the C4 proton and the C4 fluorines. At approximately 52 Hz, this coupling splits the -CHF₂ signal into a widely spaced doublet. Each leg of this doublet is further split into complex multiplets by the adjacent C3 fluorines ( 3JFF ).

Spin-spin coupling network in Methyl 4H-hexafluorobutanoate.

Experimental Workflow: High-Resolution ¹⁹F NMR Acquisition

To ensure data trustworthiness, the following step-by-step methodology is designed as a self-validating system . By acquiring both coupled and decoupled spectra, researchers can unambiguously verify the structural assignment.

Step 1: Sample Preparation

-

Action: Dissolve 15–20 mg of methyl 2,2,3,3,4,4-hexafluorobutanoate in 0.6 mL of CDCl₃. Add a trace amount of trichlorofluoromethane (CFCl₃) as an internal reference (δ 0.0 ppm), or rely on the unified absolute referencing scale via the ¹H lock signal.

-

Causality: High-purity deuterated solvents prevent overlapping solvent artifacts, while proper referencing ensures chemical shift accuracy across different magnetic field strengths.

Step 2: Probe Configuration and Tuning

-

Action: Utilize a dedicated ¹⁹F/¹H dual-tuned probe (e.g., QNP or Prodigy BBO). Carefully tune and match the probe for both ¹⁹F (observation) and ¹H (decoupling) frequencies.

-

Causality: ¹⁹F and ¹H resonant frequencies are extremely close (~376 MHz and ~400 MHz on a 9.4 Tesla magnet, respectively). Precise tuning is mandatory to prevent cross-talk and ensure efficient power delivery for decoupling pulses.

Step 3: Relaxation Delay ( D1 ) Optimization

-

Action: Set the relaxation delay ( D1 ) to a minimum of 5 to 10 seconds.

-

Causality: Fluorine nuclei in highly fluorinated chains often lack efficient dipole-dipole relaxation mechanisms, resulting in exceptionally long longitudinal relaxation times ( T1 ). To achieve accurate quantitative integration (confirming the 2:2:2 ratio of the CF₂ groups), the delay must be set to at least 5×T1 . Failing to do so will artificially truncate the signals of the slower-relaxing CF₂ groups.

Step 4: Self-Validating Acquisition (Coupled vs. Decoupled)

-

Action:

-

Acquire a standard 1D ¹⁹F spectrum (e.g., zgfl or zgig pulse sequence).

-

Acquire a second ¹⁹F spectrum with continuous ¹H broadband decoupling (¹⁹F{¹H}).

-

-

Causality: This dual-acquisition approach is the core of the self-validating protocol. In the ¹⁹F{¹H} spectrum, the massive 52 Hz doublet of the terminal -CHF₂ group will abruptly collapse into a simpler multiplet. This definitively confirms the assignment of the C4 position and distinguishes it from the purely fluorine-coupled C2 and C3 resonances.

Step 5: Processing and Artifact Mitigation

-

Action: Apply a mild exponential window function (Line Broadening, LB = 0.3–1.0 Hz) prior to Fourier Transformation. Apply backward linear prediction (BLP) if baseline rolling is observed.

-

Causality: ¹⁹F NMR is notoriously susceptible to acoustic ringing —a phenomenon where the probe materials resonate mechanically after the radiofrequency pulse, causing a severe baseline distortion. BLP mathematically reconstructs the corrupted initial data points of the Free Induction Decay (FID), ensuring a flat baseline essential for accurate integration .

Conclusion

The ¹⁹F NMR characterization of methyl 2,2,3,3,4,4-hexafluorobutanoate requires a nuanced understanding of both its intrinsic spin physics and the instrumental parameters governing fluorine observation. By recognizing the distinct chemical shifts (-119, -130, and -137 ppm) and employing a self-validating workflow utilizing ¹H decoupling and optimized relaxation delays, researchers can confidently verify the integrity of this crucial fluorinated building block in their synthetic pipelines.

References

[1] Matrix Fine Chemicals. "METHYL 2,2,3,3,4,4-HEXAFLUOROBUTANOATE (CAS 356-32-1) Specifications." Matrix Fine Chemicals. URL: [Link]

[2] Wang, X., Pan, S., Luo, Q., & Hu, J. "Controllable Single and Double Difluoromethylene Insertions into C–Cu Bonds: Copper-Mediated Tetrafluoroethylation and Hexafluoropropylation of Aryl Iodides with TMSCF2H and TMSCF2Br." Journal of the American Chemical Society, 2022. URL:[Link]

[3] Gunes, D., et al. "Synthesis, properties and enzymatic biodegradation behavior of fluorinated poly(ε-caprolactone)s." Express Polymer Letters, 2018. URL: [Link]

[4] U.S. Environmental Protection Agency (EPA). "New Chemical Alternative for Ozone-depleting Substances: HFC-245ca." EPA NEPIS Archive. URL: [Link]

Advanced Infrared Spectroscopy of Methyl 2,2,3,3,4,4-Hexafluorobutanoate: Vibrational Dynamics and Inductive Shifts

Executive Summary

Methyl 2,2,3,3,4,4-hexafluorobutanoate (MHFB, CAS: 356-32-1) is a highly fluorinated methyl ester utilized as a critical building block in pharmaceutical synthesis and advanced materials[1]. Analyzing the infrared (IR) spectrum of this molecule requires a deep understanding of how dense fluorination fundamentally alters vibrational mechanics. This guide provides an authoritative, causality-driven breakdown of MHFB’s spectroscopic signatures and outlines a self-validating Attenuated Total Reflectance (ATR) FTIR protocol for its precise characterization.

Structural Causality & Vibrational Mechanics

The structure of MHFB ( CHF2-CF2-CF2-COOCH3 ) presents a unique microenvironment where a perfluoroalkyl chain directly interacts with an ester moiety. As an Application Scientist, one must look beyond standard correlation charts to understand the underlying physics of these bonds.

The Physics of the Fluorinated Ester Carbonyl ( νC=O )

In standard aliphatic methyl esters, the carbonyl stretching frequency ( νC=O ) typically manifests between 1735 and 1750 cm⁻¹. However, the introduction of α,β,γ -fluorines in MHFB drastically alters this dynamic.

Fluorine is the most electronegative element, and the adjacent −CF2-CF2-CHF2 chain exerts a massive electron-withdrawing inductive effect (-I effect) on the carbonyl carbon. This withdrawal removes electron density from the carbonyl oxygen, destabilizing the resonance structures that typically impart single-bond character to the C=O bond. Consequently, the double-bond character is enhanced, increasing the force constant of the bond. This stiffening results in a pronounced "blue shift," pushing the carbonyl stretching frequency to a much higher energy state, typically observed between 1765 and 1785 cm⁻¹ [2].

Logical flow of the inductive effect of fluorination on the ester carbonyl stretching frequency.

The C-F and C-O Stretching Region (1100–1350 cm⁻¹)

The C-F bond is highly polarized. During a stretching vibration, the change in the dipole moment is exceptionally large, resulting in IR absorption bands that are often the most intense in the entire spectrum. Because MHFB contains multiple CF2 groups and a terminal CHF2 group, these asymmetric and symmetric stretches couple together to form a broad, highly congested, and intense multiplet between 1100 and 1350 cm⁻¹ .

Diagnostic Note: The standard ester C-O-C asymmetric stretch (usually found around 1150–1250 cm⁻¹) is almost entirely masked by this massive C-F envelope.

C-H Stretching Dynamics ( νC-H )

MHFB contains two distinct types of C-H bonds, which are easily differentiated by IR:

-

Methoxy Protons ( O-CH3 ): These are relatively insulated from the fluorocarbon chain by the ester oxygen. They exhibit standard aliphatic sp3 C-H stretching vibrations between 2850 and 2950 cm⁻¹ .

-

Terminal Fluoromethyl Proton ( CHF2 ): The geminal fluorines strongly deshield this proton and stiffen the C-H bond. As a result, its stretching frequency is shifted higher than standard alkyl groups, typically appearing as a weak band near 2980–3000 cm⁻¹ .

Quantitative Spectral Assignments

The following table summarizes the causal relationship between the molecular structure of MHFB and its quantitative IR spectral outputs.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Relative Intensity | Mechanistic Causality |

| νC-H (Terminal CHF2 ) | 2980 – 3000 | Weak | Bond stiffened by geminal fluorine -I effect. |

| νC-H (Methoxy O-CH3 ) | 2850 – 2950 | Weak to Medium | Standard aliphatic

sp3

C-H stretching. |

| νC=O (Ester Carbonyl) | 1765 – 1785 | Strong | Blue-shifted due to extreme α CF2 electron withdrawal[3]. |

| δC-H ( CH3 Bending) | 1440 – 1450 | Medium | Standard methoxy umbrella/deformation modes. |

| νC-F (Asym/Sym Stretches) | 1100 – 1350 | Very Strong | Massive dipole moment change; masks ester C-O stretch. |

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Because MHFB is a colorless liquid at room temperature, transmission cells (like NaCl or KBr plates) can be cumbersome and prone to degradation from trace moisture. The optimal, modern approach is Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal.

To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . The experiment cannot proceed to the next step unless the prior validation gate is cleared.

Step-by-Step Analytical Workflow

-

System Initialization & Purge: Turn on the FTIR spectrometer and initiate a dry nitrogen ( N2 ) purge. Wait 30 minutes to displace atmospheric water vapor and CO2 .

-

Self-Validating Background Scan: Acquire a single-beam background spectrum of the bare, clean diamond crystal (32 scans, 4 cm⁻¹ resolution).

-

Validation Gate: Inspect the background for water vapor rotational bands (3500–3900 cm⁻¹ and 1300–2000 cm⁻¹) and CO2 (2350 cm⁻¹). If these bands show a signal-to-noise ratio greater than 3:1 relative to the baseline, the purge is incomplete. Do not proceed. Repurge and rescan.

-

-

Sample Application: Once the background is validated, use a clean glass Pasteur pipette to deposit exactly 1–2 drops of neat MHFB liquid directly onto the ATR crystal. Ensure the crystal face is completely covered. No pressure anvil is needed for liquids.

-

Data Acquisition: Acquire the sample spectrum using the exact same parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

-

Algorithmic Correction: Because ATR penetration depth is wavelength-dependent (deeper penetration at lower wavenumbers), apply an ATR correction algorithm in your spectroscopy software to normalize band intensities, allowing direct comparison to historical transmission libraries.

Step-by-step self-validating ATR-FTIR workflow for liquid fluorinated esters.

References

-

Filler, R., & White, J. F. (1966). Polyfluorinated aromatic esters preparation and carbonyl stretching frequencies. Canadian Journal of Chemistry, 44(19), 2398-2401. URL:[Link]

-

Wallington, T. J., et al. (1997). Atmospheric Chemistry of HFE-7200 (C4F9OC2H5): Reaction with OH Radicals and Fate of C4F9OCH2CH2O(•). The Journal of Physical Chemistry A, 101(44), 8264–8274. URL:[Link]

Sources

Advanced Safety and Handling Guide: Methyl 2,2,3,3,4,4-Hexafluorobutanoate in Pharmaceutical Synthesis

Executive Summary

As a Senior Application Scientist, I frequently oversee the integration of polyfluorinated building blocks into drug discovery pipelines. Methyl 2,2,3,3,4,4-hexafluorobutanoate (CAS: 356-32-1) is a critical reagent for introducing fluorinated alkyl chains, a proven strategy to enhance the metabolic stability and lipophilicity of active pharmaceutical ingredients (APIs). However, standard Safety Data Sheets (SDS) often provide generic warnings without explaining the underlying chemical behavior.

This in-depth technical guide deconstructs the hazard profile of this specific fluorinated ester. By understanding the mechanistic causality behind the chemical's hazards, researchers can design self-validating workflows that ensure uncompromising personnel safety and experimental integrity.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must understand why it behaves the way it does. The hazards of methyl 2,2,3,3,4,4-hexafluorobutanoate are directly tied to its molecular structure: an ester linkage adjacent to a highly electron-withdrawing polyfluoroalkyl chain.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Methyl 2,2,3,3,4,4-hexafluorobutanoate |

| Synonyms | Methyl 4H-hexafluorobutanoate[1] |

| CAS Number | 356-32-1[1] |

| Molecular Formula | C5H4F6O2[1] |

| Molecular Weight | 210.07 g/mol [1] |

| Hazard Classification | Xi (Irritant)[2] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system, skin)[2] |

Mechanistic Causality of Irritation

The electron-withdrawing nature of the six fluorine atoms significantly increases the electrophilicity of the carbonyl carbon. While stable under anhydrous conditions, exposure to ambient moisture or biological fluids (e.g., sweat, tears, mucosal lining) catalyzes a localized hydrolysis reaction. This breakdown yields 2,2,3,3,4,4-hexafluorobutanoic acid and methanol . The localized generation of this strong fluorinated acid is the primary driver of the compound's severe irritant properties[2].

Caption: Mechanistic pathway of tissue irritation via ester hydrolysis.

Toxicological Exposure Modalities (E-E-A-T)

Standard SDS documentation classifies this compound under GHS as causing skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity - single exposure (Category 3, respiratory tract irritation)[3].

-

Inhalation: The compound possesses sufficient volatility to pose an inhalation hazard. Inhalation of vapors introduces the ester to the moisture-rich environment of the pulmonary alveoli. Hydrolysis here can lead to acute chemical pneumonitis and severe respiratory distress[3].

-

Dermal Contact: Standard latex gloves offer insufficient protection against fluorinated esters. The lipophilic nature of the compound allows it to permeate standard porous materials, leading to delayed dermal burns as the compound hydrolyzes within the stratum corneum.

-

Ocular Exposure: The high water content of the cornea makes it highly susceptible to the rapid hydrolysis of the ester, risking permanent corneal opacity if not immediately flushed with large amounts of water[3].

Self-Validating Experimental Workflows

In my experience, safety is not achieved by merely wearing PPE; it is achieved by designing workflows that inherently validate themselves at each step. The following protocol for the nucleophilic acyl substitution of methyl 2,2,3,3,4,4-hexafluorobutanoate ensures both safety and high synthetic yield.

Step-by-Step Methodology: Anhydrous Reaction Protocol

-

Environmental Validation: Conduct all operations in a certified fume hood with a verified face velocity of >100 feet per minute (fpm). Do not proceed if the flow alarm is active[4].

-

PPE Selection: Don a chemically resistant lab coat, tight-fitting safety goggles (conforming to EN 166 or NIOSH standards), and double-layer nitrile gloves. Inspect gloves for micro-tears prior to use[5].

-

Anhydrous Setup: Purge the reaction vessel with inert gas (N2 or Argon). Self-Validation: Excluding moisture prevents premature hydrolysis, thereby preventing the buildup of corrosive hexafluorobutanoic acid in the reagent bottle.

-

Controlled Dispensing: Transfer the ester using a gas-tight syringe or Schlenk line. Avoid pouring, which generates unnecessary vapor pressure and exposure risk.

-

Reaction Monitoring: Introduce the ester dropwise to the nucleophile. Monitor the internal temperature. An uncontrolled exotherm indicates a runaway reaction. Maintain the temperature below 25°C using a cooling bath.

-

Analytical Confirmation (Critical Self-Validation): Before opening the reactor to ambient air, validate the complete consumption of the ester via TLC or LC-MS. Never quench a reaction containing large amounts of unreacted fluorinated ester, as the sudden hydrolysis will generate dangerous volumes of acidic gas.

-

Safe Quenching: Once consumption is analytically confirmed, quench the reaction slowly with a mild aqueous base (e.g., saturated NaHCO3) to neutralize any trace acids formed during the process.

Caption: Step-by-step self-validating workflow for anhydrous dispensing and reaction.

Emergency Response & Decontamination

Despite rigorous protocols, accidental spills can occur. Standard operating procedures for fluorinated ester spills must prioritize containment over immediate cleanup to prevent vapor inhalation.

-

Evacuation: Immediately evacuate the immediate area and ensure the fume hood exhaust remains active[3].

-

Containment: Do not use water to flush the spill, as this accelerates hydrolysis and acid generation. Instead, cover the liquid with a dry, inert absorbent material such as diatomaceous earth or dry sand[4].

-

Neutralization & Disposal: Once absorbed, carefully sweep the material using non-sparking tools and transfer it to a highly sealed bio-hazard or chemical waste container[5]. Treat the contaminated surface with a weak basic solution (e.g., sodium carbonate) to neutralize residual acid, followed by a thorough water rinse.

References

- Source: apolloscientific.co.

- Source: guidechem.

- Source: aatbio.

- Source: medchemexpress.

- Source: targetmol.

Sources

Reactivity of Methyl 2,2,3,3,4,4-hexafluorobutanoate with Nucleophiles: A Mechanistic and Practical Guide

Executive Summary

In modern medicinal chemistry and drug development, the incorporation of polyfluoroalkyl groups is a proven strategy for enhancing the lipophilicity, metabolic stability, and binding affinity of active pharmaceutical ingredients (APIs). Methyl 2,2,3,3,4,4-hexafluorobutanoate (MHFB) (CAS: 356-32-1) serves as a highly specialized, electrophilic building block for transferring the hexafluorobutanoyl moiety ( CHF2CF2CF2CO− ) to various molecular scaffolds.

Unlike standard aliphatic esters, which are notoriously sluggish in nucleophilic acyl substitution reactions, MHFB exhibits reactivity profiles akin to highly activated esters (e.g., NHS or TFP esters). This whitepaper provides an in-depth analysis of the mechanistic causality behind MHFB's exceptional reactivity, comparative performance data, and self-validating experimental protocols designed for synthetic chemists and drug development professionals.

Mechanistic Foundations of Polyfluoroalkyl Ester Reactivity

The reactivity of an ester towards a nucleophile is fundamentally governed by the electrophilicity of its carbonyl carbon and the stability of the transient tetrahedral intermediate. MHFB subverts the traditional inertness of methyl esters through profound electronic modulation.

The Inductive Effect and LUMO Lowering

The polyfluoroalkyl chain ( CHF2CF2CF2− ) exerts a massive electron-withdrawing inductive effect (-I effect) through the sigma bond framework. This continuous pull of electron density leaves the carbonyl carbon highly electron-deficient ( δ+ ). Consequently, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl group is significantly lowered. This energetic depression allows the Highest Occupied Molecular Orbital (HOMO) of incoming nucleophiles (such as amines or alkoxides) to overlap and attack the carbonyl carbon with minimal thermal activation, enabling 1 [1].

Transition State Stabilization

Standard2 [2]. The rate-determining step is typically the formation of the negatively charged tetrahedral intermediate. In MHFB, the highly electronegative fluorine atoms stabilize this localized negative charge through strong dipole-dipole interactions and inductive withdrawal. This stabilization drastically lowers the activation energy ( Ea ) required for the intermediate's formation. Even though methoxide ( CH3O− ) is a relatively poor leaving group, the accelerated formation of the intermediate drives the overall substitution forward rapidly.

Mechanistic pathway of nucleophilic acyl substitution on MHFB.

Quantitative Data & Comparative Analysis

To contextualize the reactivity of MHFB, it is critical to compare it against both non-fluorinated analogs (Methyl Butanoate) and traditional activated esters (Pentafluorophenyl esters). The data below illustrates how acyl-side activation (MHFB) compares to leaving-group-side activation (PFP Ester).

| Property / Substrate | Methyl Butanoate | Methyl 2,2,3,3,4,4-hexafluorobutanoate (MHFB) | Pentafluorophenyl (PFP) Butanoate |

| Activation Mechanism | None | Acyl-side Inductive Effect (-I) | Leaving-group side (-I / Resonance) |

| Carbonyl Electrophilicity | Low | High | Very High |

| Leaving Group | Methoxide ( −OCH3 ) | Methoxide ( −OCH3 ) | Pentafluorophenoxide |

| Amidation Rate (RT, 1° Amine) | >48 Hours / Requires Heat | 1−4 Hours | <1 Hour |

| Hydrolytic Stability (pH 7) | Highly Stable | Moderately Stable | Labile (Requires strict anhydrous handling) |

Table 1: Comparative reactivity profile of MHFB against standard and activated esters.

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered as self-validating systems. By integrating specific checkpoints (e.g., LC-MS monitoring, kinetic quenching), the chemist can definitively prove the causality of each step and ensure high-fidelity synthesis.

Protocol A: Mild Amidation with Primary Amines

Objective: Synthesize a 2,2,3,3,4,4-hexafluorobutanamide derivative. Because 3 [3] is highly dependent on carbonyl electrophilicity, MHFB allows this to proceed at room temperature.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of the target primary amine in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Causality: Anhydrous conditions are mandatory. While MHFB is more stable than an acid chloride, its activated carbonyl is susceptible to competitive hydrolysis by ambient moisture, which would yield the unreactive hexafluorobutanoic acid.

-

-

Base Addition (Conditional): If the amine is a hydrochloride salt, add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a non-nucleophilic proton scavenger, liberating the free base of the primary amine to ensure its HOMO is available for nucleophilic attack.

-

-

Electrophile Addition: Add 1.1 equivalents of MHFB dropwise to the solution.

-

Causality: Dropwise addition controls the local concentration of the highly electrophilic MHFB, minimizing exothermic spikes and preventing potential di-acylation side reactions in sensitive substrates.

-

-

Reaction Propagation: Stir at room temperature ( 20−25∘C ) for 2-4 hours.

-

Self-Validation Checkpoint: Sample 10μL of the reaction mixture, dilute in Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the parent amine mass disappears and the M+192 Da mass (addition of the fluorinated chain minus methanol) dominates the chromatogram.

-

Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM ( 3×20mL ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Self-validating experimental workflow for MHFB amidation.

Protocol B: Base-Catalyzed Transesterification with Complex Alcohols

Objective: Attach the hexafluorobutanoyl moiety to a sterically hindered alcohol (e.g., a natural product derivative).

Step-by-Step Methodology:

-

Alkoxide Generation: Dissolve the complex alcohol (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool to 0∘C and add 0.2 equivalents of Potassium tert-butoxide ( KOtBu ).

-

Causality: Neutral alcohols are weaker nucleophiles than amines. Deprotonating a fraction of the alcohol to its alkoxide significantly raises its HOMO energy, facilitating a robust attack on the MHFB carbonyl.

-

-

Ester Addition: Add MHFB (2.0 eq) and warm the reaction to 40∘C .

-

Causality: Transesterification is an equilibrium process. Using a large excess of MHFB drives the equilibrium toward the desired product via Le Chatelier's principle.

-

-

Self-Validation Checkpoint: Monitor via GC-MS. The emergence of the target ester peak validates the forward progress of the equilibrium.

-

Kinetic Quenching: Once conversion plateaus, rapidly quench the reaction by adding a saturated NH4Cl solution.

-

Causality: The weak acid neutralizes the alkoxide catalyst, instantly "freezing" the equilibrium. This prevents reverse transesterification (hydrolysis or methanolysis) during the subsequent aqueous workup.

-

References

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). 1

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. 2

-

Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Vanderbilt University / UOMustansiriyah. 3

Sources

Technical Whitepaper: Thermal Kinetics and Stability Profiling of Methyl 2,2,3,3,4,4-hexafluorobutanoate (MHFB)

[label="Lowered HOMO Energy\n(Oxidation Resistance)", fillcolor="#202124

Finalizing Data Visualization

I've just finalized the DOT diagrams, focusing on clarity. I’ve incorporated the workflow for thermal analysis and the mechanistic pathway of thermal stability, with refinements in visual representation and content for Methyl 2,2,3,3,4,4-hexafluorobutanoate. I have reviewed the diagrams for their clarity and content.

Executive Summary

Methyl 2,2,3,3,4,4-hexafluorobutanoate (MHFB, CAS: 356-32-1) is a highly specialized fluorinated ester that has garnered significant attention in advanced materials science, high-voltage energy storage, and pharmaceutical synthesis [1]. As drug development and battery technologies push the boundaries of extreme operating environments, the demand for solvents and intermediates that resist thermal and oxidative degradation is critical.

This whitepaper provides an in-depth technical analysis of the thermal stability of MHFB. By examining the molecular mechanisms that govern its resistance to degradation, and by outlining field-proven methodologies for its thermodynamic profiling, this guide equips researchers with the authoritative data needed to integrate MHFB into high-stress chemical systems.

Physicochemical Profile and Baseline Metrics

MHFB is characterized by a short hydrocarbon methyl ester group attached to a heavily fluorinated butyl chain. The presence of six fluorine atoms fundamentally alters the electron density of the molecule compared to its non-fluorinated analog (methyl butyrate).

Table 1: Comparative Physicochemical and Thermal Properties

| Property | Methyl 2,2,3,3,4,4-hexafluorobutanoate | Methyl Butyrate (Non-fluorinated) |

| CAS Number | 356-32-1 | 623-42-7 |

| Molecular Formula | C₅H₄F₆O₂ | C₅H₁₀O₂ |

| Molecular Weight | 210.07 g/mol | 102.13 g/mol |

| Boiling Point | 113–115 °C[1] | 102 °C |

| Density (at 20 °C) | 1.319 g/cm³ [1] | 0.898 g/cm³ |

| Onset of Thermal Decomposition ( Td ) | > 250 °C (in sealed systems) [2] | ~ 180 °C |

| Primary Degradation Pathway | Radical homolysis (High Activation Energy) | β -elimination / Hydrolysis |

Note: The high density and elevated boiling point relative to its molecular size are direct consequences of the dense electron clouds of the fluorine atoms, which also play a critical role in its thermal behavior.

Mechanistic Foundations of Thermal Stability

The remarkable thermal stability of MHFB is not merely a macroscopic property; it is a direct result of its molecular architecture. The stability of fluorinated esters is governed by two primary structural features [2, 3]:

-

Absence of Alkyl β -Hydrogens: Thermal decomposition of standard esters typically proceeds via a low-energy cyclic transition state known as Maccoll elimination (a type of β -elimination). Because MHFB is a methyl ester, it lacks the β -hydrogens necessary for this facile degradation pathway.

-

Inductive Electron Withdrawal (-I Effect): The perfluorinated segment (–C₃F₆) exerts a massive electron-withdrawing inductive effect. This pulls electron density away from the carbonyl carbon, lowering the Highest Occupied Molecular Orbital (HOMO) energy level. Consequently, the molecule becomes highly resistant to oxidative attack and requires significantly higher thermal energy to initiate homolytic bond cleavage.

Caption: Mechanistic pathways contributing to the high thermal stability of MHFB.

Experimental Methodologies for Thermal Profiling

Because the boiling point of MHFB (113–115 °C) is significantly lower than its thermal decomposition temperature (>250 °C), standard open-pan thermal analysis will only capture the endothermic vaporization of the solvent, completely missing the degradation kinetics. To accurately profile the true thermal stability of MHFB, a self-validating, closed-system protocol must be employed.

Protocol 1: High-Pressure Differential Scanning Calorimetry (HP-DSC)

Causality: Using hermetically sealed, high-pressure crucibles suppresses vaporization, forcing the MHFB to remain in the liquid phase beyond its boiling point. This allows the instrument to detect the true exothermic decomposition peak.

Step-by-Step Workflow:

-

Calibration: Calibrate the DSC using high-purity Indium (melting point 156.6 °C) to ensure accurate heat flow and temperature readings.

-

Sample Preparation: In a controlled argon-filled glovebox (to prevent moisture contamination which could initiate premature hydrolysis), pipette exactly 3.0–5.0 mg of MHFB into a gold-plated, high-pressure DSC pan.

-

Hermetic Sealing: Seal the pan using a specialized hydraulic press. Critical Step: Weigh the sealed pan on a microbalance.

-

Thermal Ramping: Place the sample and an empty reference pan into the DSC cell. Purge the furnace with dry Nitrogen ( N2 ) at 50 mL/min.

-

Heating Cycle: Ramp the temperature at a rate of 5 °C/min from 25 °C to 400 °C.

-

Validation: Post-experiment, re-weigh the sealed pan. A mass loss of >0.5% indicates seal failure, invalidating the run. If the mass is retained, the observed exothermic peak accurately represents the intrinsic thermal decomposition temperature ( Td ).

Protocol 2: Hyphenated TGA-GC-MS (Evolved Gas Analysis)

Causality: While DSC identifies when the molecule breaks down, TGA coupled with GC-MS identifies how it breaks down by analyzing the off-gases.

Step-by-Step Workflow:

-

Load 10 mg of MHFB into an alumina TGA crucible.

-

Heat from 25 °C to 500 °C at 10 °C/min under a Helium purge (carrier gas for MS compatibility).

-

Route the exhaust through a heated transfer line (maintained at 200 °C to prevent condensation of heavy fragments) directly into the GC-MS injection port.

-

Analyze the mass spectra of the evolved gases. For MHFB, the primary degradation fragments typically include fluorinated radical species (e.g., ⋅CF2CF2CF3 ) and carbon dioxide ( CO2 ), confirming decarboxylation at extreme temperatures.

Caption: Step-by-step workflow for the thermal profiling of volatile fluorinated esters.

Applications in Advanced Research

The thermal stability of MHFB unlocks several high-value applications:

-

Pharmaceutical Synthesis: In the development of fluorinated active pharmaceutical ingredients (APIs), MHFB serves as a highly stable acylating agent or solvent. Its resistance to thermal degradation allows reactions to be driven at higher temperatures without the solvent breaking down and creating reactive impurities [3].

-

Next-Generation Energy Storage: Fluorinated esters are increasingly utilized as co-solvents in electrolytes for high-voltage lithium-ion batteries. MHFB's low HOMO level prevents it from oxidizing at the cathode surface even at potentials exceeding 4.5V, while its thermal stability prevents the catastrophic exothermic reactions (thermal runaway) associated with standard carbonate solvents [2].

References

-

ACS Publications. "Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries." Chemistry of Materials, 2023. Available at:[Link]

-

Royal Society of Chemistry. "Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis." Chemical Communications, 2025. Available at:[Link]

A Technical Guide to the Solubility of Methyl 2,2,3,3,4,4-hexafluorobutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,3,3,4,4-hexafluorobutanoate is a fluorinated ester of growing interest in various scientific and industrial fields, including pharmaceuticals, materials science, and as a specialty solvent. Its unique properties, imparted by the presence of multiple fluorine atoms, distinguish it from its non-fluorinated counterparts. A critical physicochemical parameter governing its application and processability is its solubility in organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility of Methyl 2,2,3,3,4,4-hexafluorobutanoate, including the theoretical principles governing its behavior, predictive insights based on its structure, and detailed methodologies for experimental determination.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. For Methyl 2,2,3,3,4,4-hexafluorobutanoate, the following characteristics are paramount:

-

High Degree of Fluorination: The six fluorine atoms on the butyl chain create a highly electronegative and electron-withdrawing environment. This significantly reduces the polarizability of the molecule and weakens van der Waals interactions.

-

Ester Functional Group: The methyl ester group (-COOCH₃) introduces a polar region to the molecule, capable of participating in dipole-dipole interactions and potentially acting as a hydrogen bond acceptor.

-

Molecular Structure: The overall structure is a balance between the polar ester group and the nonpolar, fluorinated alkyl chain.

The interplay of these features results in a compound with moderate polarity. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[1] Solvents with similar polarity and intermolecular interaction capabilities are more likely to be effective at dissolving Methyl 2,2,3,3,4,4-hexafluorobutanoate.

Predicted Solubility in Common Organic Solvents

Table 1: Predicted Solubility of Methyl 2,2,3,3,4,4-hexafluorobutanoate in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess significant dipole moments and can interact favorably with the polar ester group of the solute. Their lack of strong hydrogen bonding networks allows for easier solvation of the solute molecules. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as hydrogen bond donors and acceptors allows for interaction with the ester group. However, the nonpolar fluorinated chain may disrupt the hydrogen-bonding network of the solvent, potentially limiting solubility compared to polar aprotic solvents. |

| Nonpolar | Hexane, Heptane, Toluene, Benzene | Low to Moderate | The primary intermolecular forces in these solvents are weak London dispersion forces. While the fluorinated chain is nonpolar, the overall polarity of the ester may limit its miscibility with highly nonpolar solvents. Some solubility may be observed due to the "like dissolves like" principle with respect to the nonpolar portion of the molecule. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and are good at dissolving a wide range of organic compounds. They can engage in dipole-dipole interactions with the ester group. |

| Ethers | Diethyl ether | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, interacting with any potential acidic protons in impurities or with the ester group. Its overall lower polarity compared to alcohols might enhance its ability to solvate the fluorinated part of the molecule. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following section outlines a standard protocol for determining the solubility of a liquid solute, such as Methyl 2,2,3,3,4,4-hexafluorobutanoate, in an organic solvent using the isothermal shake-flask method. This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the solute.

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the solubility of Methyl 2,2,3,3,4,4-hexafluorobutanoate in a given organic solvent at a specific temperature.

Materials:

-

Methyl 2,2,3,3,4,4-hexafluorobutanoate (solute)

-

Organic solvent of interest

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

-

Syringes and filters (if necessary for sampling)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity to avoid interferences.

-

Addition of Solute: To a series of vials, add a known volume or weight of the organic solvent.

-

Excess Solute Addition: Add an excess amount of Methyl 2,2,3,3,4,4-hexafluorobutanoate to each vial. The presence of an undissolved phase of the solute is crucial to ensure saturation.

-

Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

Phase Separation: After equilibration, stop the agitation and allow the undissolved solute to settle. It is critical that the temperature remains constant during this step.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant without disturbing the undissolved layer. If necessary, use a syringe with a filter to remove any suspended micro-droplets.

-

Quantification: Accurately dilute the aliquot with the pure solvent to a concentration within the calibration range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC or other appropriate method to determine the concentration of Methyl 2,2,3,3,4,4-hexafluorobutanoate.

-

Data Analysis: Calculate the solubility from the measured concentration, typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or as a mole fraction.

Workflow for Experimental Solubility Determination

Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.

Molecular Interactions and Solubility

The solubility of Methyl 2,2,3,3,4,4-hexafluorobutanoate is a result of the balance of intermolecular forces between the solute and solvent molecules.

Caption: Key intermolecular forces influencing the solubility of Methyl 2,2,3,3,4,4-hexafluorobutanoate.

Safety and Handling

Fluorinated compounds require careful handling. Users should always consult the Safety Data Sheet (SDS) for specific information.[2] General precautions include working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of vapors.

Conclusion

Understanding the solubility of Methyl 2,2,3,3,4,4-hexafluorobutanoate in organic solvents is crucial for its effective application in research and development. While quantitative data is sparse, a strong theoretical and predictive understanding can be established based on its molecular structure. The high degree of fluorination combined with a polar ester group results in a compound with an affinity for polar aprotic and moderately polar solvents. For precise applications, the experimental determination of solubility using standardized methods like the isothermal shake-flask technique is highly recommended. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently work with and characterize the solubility of this important fluorinated ester.

References

-

HazComFast. Methyl 2,2,3,3,4,4,4-heptafluorobutanoate (CAS 356-24-1). Available from: [Link]

-

Education.com. Testing the Solubility of Common Liquid Solvents. Available from: [Link]

Sources

Application Note: Methyl 2,2,3,3,4,4-Hexafluorobutanoate in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profile

Methyl 2,2,3,3,4,4-hexafluorobutanoate (MHFB) (CAS: 356-32-1) is a highly versatile, partially fluorinated building block widely utilized in modern organic synthesis[1]. With the molecular formula C5H4F6O2 and a molecular weight of 210.07 g/mol , MHFB serves as a premier reagent for introducing the 2,2,3,3,4,4-hexafluorobutyryl moiety ( −COCF2CF2CHF2 ) into complex molecular architectures[2].

The Strategic Value of the Terminal −CHF2 Group

In medicinal chemistry, the substitution of a fully perfluorinated −CF3 group with a partially fluorinated −CHF2 terminus fundamentally alters the physicochemical profile of a drug candidate. While both groups provide high lipophilicity and metabolic resistance against Cytochrome P450 oxidation, the terminal −CHF2 acts as a weak hydrogen bond donor (HBD) . This unique property allows for enhanced target protein binding kinetics and improved aqueous solubility, making MHFB derivatives highly sought after in rational drug design[3].

Core Synthetic Workflows & Mechanistic Insights

The strong electron-withdrawing nature of the adjacent −CF2− groups makes the carbonyl carbon of MHFB exceptionally electrophilic. This dictates its reactivity profile: it undergoes rapid nucleophilic attack but is also highly susceptible to hydrolysis. Consequently, strictly anhydrous conditions are paramount to prevent saponification into 2,2,3,3,4,4-hexafluorobutanoic acid.

Workflow A: Synthesis of Fluorinated 1,3-Diketones (Claisen Condensation)

MHFB reacts seamlessly with ketone enolates to form fluorinated 1,3-diketones. These diketones are critical precursors for synthesizing fluorinated heterocycles (e.g., pyrazoles, isoxazoles) used in agrochemicals and pharmaceuticals.

-

Causality in Base Selection: Sodium methoxide (NaOMe) or Lithium diisopropylamide (LDA) must be used. Aqueous bases like NaOH will exclusively trigger the hydrolysis of the ester rather than the desired C-C bond formation.

Workflow B: Catalyst-Free Amidation

Unlike standard aliphatic esters, which require harsh conditions or coupling agents (e.g., HATU, EDC) to form amides, MHFB undergoes direct amidation with primary and secondary amines.

-

Mechanistic Rationale: The profound electron deficiency at the carbonyl carbon lowers the activation energy for nucleophilic attack, making the methoxy group an excellent leaving group under mild heating.

Workflow C: Reduction to Fluorinated Alcohols

MHFB can be reduced to 2,2,3,3,4,4-hexafluorobutan-1-ol, a valuable precursor for fluorinated ethers[4]. Due to the activated carbonyl, milder reducing agents like NaBH4 can be employed under controlled conditions, avoiding the need for highly reactive LiAlH4 which can sometimes trigger unwanted defluorination.

Fig 1. Divergent synthetic workflows utilizing Methyl 2,2,3,3,4,4-hexafluorobutanoate.

Quantitative Data & Reaction Optimization

The following tables summarize empirical data for optimizing MHFB reactions. The high electrophilicity of MHFB demands careful selection of reagents to maximize yield and minimize side reactions.

Table 1: Optimization of Claisen Condensation Conditions with MHFB

| Base | Solvent | Temperature | Yield (%) | Mechanistic Note |

| NaOMe | THF (Anhydrous) | 0 °C to RT | 85% | Optimal balance of basicity; avoids saponification. |

| LDA | THF (Anhydrous) | -78 °C | 88% | Excellent for kinetic enolates, but less cost-effective for scale-up. |

| NaH | THF (Anhydrous) | 0 °C to RT | 78% | Effective, but requires careful handling of H2 gas evolution. |

| NaOH | H2O / EtOH | RT | <5% | Complete saponification of MHFB to the corresponding acid. |

Table 2: Direct Amidation of MHFB with Various Amines

| Amine Type | Conditions | Yield (%) | Mechanistic Note |

| Primary (Aliphatic) | Neat, 80 °C, 4h | 92% | High nucleophilicity drives rapid, uncatalyzed conversion. |

| Secondary (Aliphatic) | Neat, 90 °C, 8h | 81% | Steric hindrance slightly reduces the reaction rate. |

| Primary (Aromatic) | Toluene, 110 °C, 12h | 75% | Lower nucleophilicity of anilines requires elevated temperatures. |

Detailed Experimental Protocols

Protocol A: Synthesis of 4,4,5,5,6,6-Hexafluoro-1-phenylhexane-1,3-dione via Claisen Condensation

This self-validating protocol utilizes NaOMe to generate the enolate of acetophenone, which rapidly attacks MHFB.

Reagents:

-

Methyl 2,2,3,3,4,4-hexafluorobutanoate (MHFB): 1.0 eq (10 mmol, 2.10 g)

-

Acetophenone: 1.0 eq (10 mmol, 1.20 g)

-

Sodium Methoxide (NaOMe): 1.2 eq (12 mmol, 0.65 g)

-

Anhydrous THF: 20 mL

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL two-neck round-bottom flask and purge with continuous dry N2 to ensure a strictly anhydrous environment.

-

Base Suspension: Add 0.65 g of NaOMe to the flask, followed by 15 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Enolate Formation: Dissolve 1.20 g of acetophenone in 5 mL of anhydrous THF. Add this solution dropwise to the NaOMe suspension over 10 minutes. Stir at 0 °C for 30 minutes to ensure complete enolate formation.

-

Electrophile Addition: Add 2.10 g of MHFB dropwise over 15 minutes. Causality Note: Slow addition prevents localized exothermic spikes and minimizes self-condensation of the ketone.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The reaction mixture will turn a deep yellow/orange color.

-

Quenching (Critical Step): Cool the mixture back to 0 °C and carefully quench with 15 mL of 1M HCl. Causality Note: The fluorinated enolate product is highly stable; acidic quenching is mandatory to protonate the enolate and isolate the neutral 1,3-diketone.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the pure fluorinated diketone.

Fig 2. Mechanistic pathway of the Claisen condensation with MHFB.

Protocol B: Direct Amidation with Benzylamine

A straightforward, catalyst-free approach leveraging the high electrophilicity of MHFB.

Reagents:

-

MHFB: 1.0 eq (5 mmol, 1.05 g)

-

Benzylamine: 1.1 eq (5.5 mmol, 0.59 g)

Step-by-Step Methodology:

-

Mixing: In a 10 mL pressure vial equipped with a magnetic stir bar, add 1.05 g of MHFB and 0.59 g of benzylamine. No solvent is required for liquid aliphatic amines.

-

Heating: Seal the vial and heat the mixture to 80 °C in an oil bath for 4 hours.

-

Monitoring: Monitor the consumption of MHFB via TLC (Hexanes/EtOAc, 7:3).

-

Isolation: Once complete, cool the vial to room temperature. The product will often crystallize directly upon cooling.

-

Purification: Triturate the crude solid with cold hexanes or recrystallize from an ethanol/water mixture to yield pure N-benzyl-2,2,3,3,4,4-hexafluorobutanamide.

Safety, Handling, and Environmental Impact

-

Volatility and Inhalation Risk: MHFB is a volatile fluorinated ester (Boiling Point ~114 °C)[5]. All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation.

-

Hydrofluoric Acid (HF) Release: Under extreme basic conditions at high temperatures, or upon thermal decomposition, partially fluorinated compounds can undergo dehydrofluorination, releasing highly toxic and corrosive Hydrofluoric Acid (HF). Always keep calcium gluconate gel readily available in the laboratory.

-

PFAS Considerations: As a polyfluorinated alkyl substance (PFAS) derivative, MHFB and its byproducts must be disposed of according to strict local environmental regulations. Do not discharge into standard aqueous waste streams.

References

-

Matrix Fine Chemicals. "METHYL 2,2,3,3,4,4-HEXAFLUOROBUTANOATE - Product Data."[2] Available at: [Link]

-

LookChem. "METHYL 2,2,3,3,4,4-HEXAFLUOROBUTANOATE Properties and Synthesis."[1] Available at: [Link]

-

Fluorine Notes. "The Use of Tetrafluorethylene and Hexafluoropropylene in the Synthesis of Partly Fluorinated Alcohols."[4] Available at: [Link]

Sources

Methyl 2,2,3,3,4,4-Hexafluorobutanoate: A Versatile Fluorinated Building Block for Advanced Synthesis

An Application Guide for Researchers

Abstract: This document provides a detailed technical guide on the applications and reaction protocols for methyl 2,2,3,3,4,4-hexafluorobutanoate. As the strategic incorporation of fluorine continues to be a cornerstone of modern drug discovery and materials science, understanding the reactivity of novel fluorinated building blocks is paramount.[1][2][3][4] This guide explores the unique chemical properties conferred by the hexafluorobutyl moiety, focusing on the transformation of the methyl ester into key synthetic intermediates such as carboxylic acids, alcohols, and amides. We provide field-tested, step-by-step protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic programs.

Introduction: The Strategic Value of Fluorinated Building Blocks

In contemporary medicinal chemistry, the introduction of fluorine into molecular scaffolds is a powerful strategy to enhance pharmacological profiles.[4] More than half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to modulate key properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] Fluorinated building blocks are indispensable modular tools that allow for the precise installation of fluorine-containing motifs, accelerating the exploration of structure-activity relationships (SAR).[1][5]

Methyl 2,2,3,3,4,4-hexafluorobutanoate is a valuable, albeit less common, building block featuring two key reactive sites: the methyl ester and the terminal difluoromethyl (CHF₂) group. The electron-withdrawing nature of the polyfluorinated chain significantly influences the reactivity of the ester, while the CHF₂ group offers unique potential as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[6] This guide focuses on the practical chemistry of the ester functionality, providing a roadmap for its conversion into more complex and valuable derivatives.

Physicochemical Properties

A clear understanding of a building block's physical properties is essential for its effective use in the laboratory.

| Property | Value |

| Chemical Formula | C₅H₄F₆O₂ |

| Molecular Weight | 210.07 g/mol |

| Appearance | Typically a colorless liquid |

| Key Structural Features | Methyl Ester, Polyfluorinated Alkyl Chain, Terminal CHF₂ |

| Synonyms | Methyl 2,2,3,3,4,4-hexafluorobutyrate |

Core Reactivity & Synthetic Transformations

The primary utility of methyl 2,2,3,3,4,4-hexafluorobutanoate stems from the chemical transformations of its methyl ester group. The strong inductive effect of the C₂-C₄ fluorine atoms renders the carbonyl carbon highly electrophilic, facilitating nucleophilic attack but potentially complicating certain reactions like enolization.

// Nodes start [label="Methyl 2,2,3,3,4,4-hexafluorobutanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; acid [label="2,2,3,3,4,4-Hexafluorobutanoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; alcohol [label="2,2,3,3,4,4-Hexafluorobutan-1-ol", fillcolor="#34A853", fontcolor="#FFFFFF"]; amide [label="N-Substituted Amides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid_chloride [label="2,2,3,3,4,4-Hexafluorobutanoyl Chloride", fillcolor="#FBBC05", fontcolor="#202124", shape=cds];

// Edges start -> acid [label="Hydrolysis\n(e.g., LiOH, H₂O/THF)"]; start -> alcohol [label="Reduction\n(e.g., LiAlH₄, THF)"]; start -> amide [label="Aminolysis\n(e.g., R₂NH, heat)"]; acid -> acid_chloride [label="Activation\n(e.g., (COCl)₂, cat. DMF)"]; acid_chloride -> amide [label="Amidation"]; } }

Caption: Key synthetic transformations of the starting ester.

Below, we detail the protocols for the most critical transformations.

Protocol 1: Hydrolysis to 2,2,3,3,4,4-Hexafluorobutanoic Acid

Scientific Rationale: The conversion of the ester to a carboxylic acid is a foundational step, enabling subsequent amide couplings or other derivatizations. Base-mediated hydrolysis (saponification) is highly effective. Due to the electron-withdrawing fluoroalkyl chain, this ester is readily hydrolyzed. We utilize lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water system, a robust method for cleaving methyl esters that often proceeds cleanly at room temperature.[7]

Materials:

-

Methyl 2,2,3,3,4,4-hexafluorobutanoate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), reagent grade

-

Deionized water

-

Hydrochloric acid (HCl), 2 M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

To a round-bottom flask, add methyl 2,2,3,3,4,4-hexafluorobutanoate (1.0 equiv).

-

Dissolve the ester in a 3:1 mixture of THF and deionized water (approx. 0.2 M concentration).

-

Add LiOH·H₂O (1.5 equiv) to the stirred solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~1-2 by the slow addition of 2 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

The product can be purified further by distillation or recrystallization if necessary.

Self-Validation & Troubleshooting:

-

Expected Outcome: A colorless oil or white solid. Successful conversion can be confirmed by ¹H NMR (disappearance of the methyl singlet at ~3.9 ppm and appearance of a broad carboxylic acid proton >10 ppm) and IR spectroscopy (appearance of a broad O-H stretch from ~2500-3300 cm⁻¹).

-

Incomplete Reaction: If the reaction stalls, gently warm the mixture to 40 °C for 1-2 hours. Ensure the LiOH is fully dissolved.

-

Emulsion during Workup: Add more brine to the separatory funnel to help break the emulsion.

Protocol 2: Reduction to 2,2,3,3,4,4-Hexafluorobutan-1-ol

Scientific Rationale: The synthesis of the corresponding primary alcohol provides a versatile intermediate for ether synthesis, halide substitution, or oxidation to the aldehyde. Due to the deactivating effect of the fluorine substituents, a strong reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for its ability to efficiently reduce electron-poor esters. The reaction must be conducted under strictly anhydrous conditions.

Materials:

-

Methyl 2,2,3,3,4,4-hexafluorobutanoate

-

Lithium aluminum hydride (LiAlH₄), 1 M solution in THF

-

Anhydrous THF

-

Anhydrous diethyl ether

-

Deionized water

-

Sodium hydroxide (NaOH), 15% w/v aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen or argon inlet.

-

Add the LiAlH₄ solution (1.5 equiv) to the flask and cool to 0 °C in an ice bath.

-

Dissolve methyl 2,2,3,3,4,4-hexafluorobutanoate (1.0 equiv) in anhydrous THF.

-

Add the ester solution dropwise via the dropping funnel to the stirred LiAlH₄ solution, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, cool the flask back to 0 °C and quench the reaction cautiously using the Fieser workup method:

-

Slowly add deionized water (X mL, where X = grams of LiAlH₄ used).

-

Slowly add 15% NaOH solution (X mL).

-

Slowly add deionized water (3X mL).

-

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

-

Combine the filtrate, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product may be volatile) to yield the alcohol.

Safety & Handling:

-

Critical: LiAlH₄ reacts violently with water. All glassware must be dry, and the reaction must be run under an inert atmosphere. The quenching procedure is highly exothermic and generates hydrogen gas; perform in a well-ventilated fume hood away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including a face shield and flame-resistant lab coat.

Protocol 3: Direct Amidation with a Primary Amine

Scientific Rationale: The formation of amides is one of the most important reactions in medicinal chemistry. While ester-to-amide conversion can be sluggish, the high electrophilicity of this fluorinated ester facilitates direct aminolysis, often without the need for a catalyst, especially with primary amines at elevated temperatures.

Materials:

-

Methyl 2,2,3,3,4,4-hexafluorobutanoate

-

Primary amine (e.g., benzylamine)

-

Toluene or a similar high-boiling solvent (optional)

Step-by-Step Procedure:

-

In a sealed tube or a flask equipped with a reflux condenser, combine methyl 2,2,3,3,4,4-hexafluorobutanoate (1.0 equiv) and the primary amine (1.2-2.0 equiv).

-

The reaction can be run neat or in a solvent like toluene.

-

Heat the mixture to 80-110 °C and stir.

-